4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Descripción general

Descripción

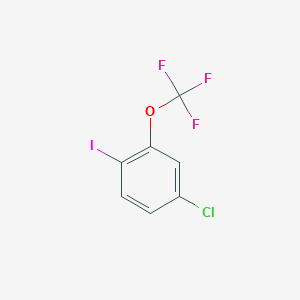

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It has a distinct halogenated benzene odor .

Synthesis Analysis

This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another synthesis method involves the aminocarbonylation of 4-Iodobenzotrifluoride in DMF using phosphoryl chloride .Molecular Structure Analysis

The molecular formula of this compound is C7H3ClF3IO . Its structure includes a benzene ring with chlorine, iodine, and a trifluoromethoxy group attached to it .Chemical Reactions Analysis

4-Iodobenzotrifluoride, a related compound, undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has also been investigated .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm³ . Its boiling point is 232.1±40.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.0±3.0 kJ/mol . The flash point is 94.2±27.3 °C . The index of refraction is 1.537 .Aplicaciones Científicas De Investigación

Trifluoromethoxylation in Organic Synthesis

A pyridinium trifluoromethoxide salt, derived from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene, has been identified as an effective trifluoromethoxide source for SN2 reactions, leading to the formation of trifluoromethyl ethers. This discovery suggests potential applications in organic synthesis, particularly in the formation of trifluoromethylated organic compounds (Duran-Camacho et al., 2021).

Nucleophilic Displacement and Ether Formation

Tetrabutylammonium triphenyldifluorosilicate, when reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions, generates a trifluoromethoxide anion capable of substituting activated bromides and, to some extent, alkyl iodides. This process leads to the formation of aliphatic trifluoromethyl ethers, showcasing a practical method for introducing trifluoromethoxy groups into aliphatic chains (Marrec et al., 2010).

Rhenium-Catalyzed Trifluoromethylation

The use of methyltrioxorhenium as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds has been documented. This process utilizes hypervalent iodine reagents and indicates the involvement of radical species, offering insights into the potential applications of rhenium catalysis in the selective trifluoromethylation of complex organic molecules (Mejía & Togni, 2012).

Fluorine-containing Polyetherimides

The synthesis of 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene and its subsequent reactions to produce novel fluorine-containing polyetherimides highlight the importance of trifluoromethylated compounds in the development of new materials with desirable properties. Characterization techniques like FTIR and DSC provide valuable insights into the chemical structure and thermal properties of these materials (Yu Xin-hai, 2010).

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures often react at the benzylic position .

Mode of Action

Similar compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .

Biochemical Pathways

Similar compounds are known to participate in reactions at the benzylic position, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds are known to undergo reactions at the benzylic position, which could potentially lead to various molecular and cellular effects .

Action Environment

It’s known that similar compounds should be stored in a refrigerated, dark place .

Propiedades

IUPAC Name |

4-chloro-1-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUODVRGIROJIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)

![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

propylamine](/img/structure/B1459488.png)